2-Benzoxazoleethanol

Description

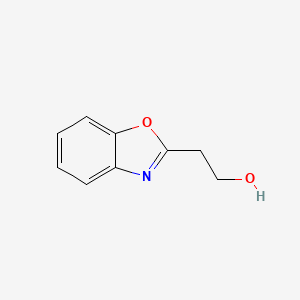

2-Benzoxazoleethanol is a heterocyclic compound featuring a benzoxazole core (a fused benzene and oxazole ring) with an ethanol substituent. Benzoxazoles are synthesized via condensation of 2-aminophenol with acids, aldehydes, or derivatives under varying conditions . The ethanol moiety likely enhances solubility and reactivity, making it valuable for pharmaceutical and materials science applications. Benzoxazole derivatives are known for diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-yl)ethanol |

InChI |

InChI=1S/C9H9NO2/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2 |

InChI Key |

RDDLACAKPAHDFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Benzoxazoleethanol (inferred properties) with structurally or functionally related compounds, including benzothiazoles, tetrazole-containing benzoxazoles, and other derivatives.

Structural and Functional Analysis

Core Heterocycle Differences: Benzoxazole vs. Benzothiazole: The substitution of oxygen (benzoxazole) with sulfur (benzothiazole) alters electronic properties and bioactivity. Benzothiazoles exhibit stronger antitumor and antiviral activities due to sulfur’s electronegativity and metabolic stability , while benzoxazoles are more hydrophilic, favoring CNS-targeted applications . Ethanol vs. Acetate/Tetrazole Substituents: The ethanol group in this compound improves solubility compared to lipophilic acetate or tetrazole moieties. This may enhance bioavailability but reduce membrane permeability .

Synthesis Pathways: Benzoxazoles are typically synthesized from 2-aminophenol via condensation with aldehydes or acids , whereas benzothiazoles require 2-aminothiophenol and cyanoacetate derivatives . Tetrazole-containing benzoxazoles involve multi-step reactions with sodium azide, introducing nitrogen-rich moieties for enhanced bioactivity .

Biological Activities: Antimicrobial Activity: Tetrazole-benzoxazole hybrids (e.g., compound 3 in ) show broad-spectrum antibacterial action, likely due to tetrazole’s ability to disrupt microbial DNA . Antitumor Potential: Benzothiazoles like 2-(styryl)benzothiazoles exhibit selective cytotoxicity against tumor cells via thiol-mediated mechanisms , while benzoxazoleethanol’s efficacy would depend on its ability to intercalate DNA or inhibit kinases. Anti-inflammatory Effects: Benzoxazole derivatives inhibit COX-2 and TNF-α pathways, whereas benzothiazoles often target NF-κB .

Industrial and Material Applications: Benzothiazoles serve as vulcanization accelerators and OLED dopants , while 3-ethylbenzoxazolinone derivatives may act as antioxidants in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.